molecular formula C9H18O4 B14421460 methyl (3R)-5,5-dimethoxy-3-methylpentanoate CAS No. 82538-51-0

methyl (3R)-5,5-dimethoxy-3-methylpentanoate

Cat. No.: B14421460
CAS No.: 82538-51-0
M. Wt: 190.24 g/mol
InChI Key: MAIYVLTWZMNLIZ-ZETCQYMHSA-N
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Description

Methyl (3R)-5,5-dimethoxy-3-methylpentanoate is an organic compound with a complex structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3R)-5,5-dimethoxy-3-methylpentanoate typically involves the esterification of the corresponding acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into a variety of organic compounds, making the process more sustainable and versatile compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

Methyl (3R)-5,5-dimethoxy-3-methylpentanoate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of strong oxidizing agents to convert the ester into corresponding acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary alcohols.

Scientific Research Applications

Methyl (3R)-5,5-dimethoxy-3-methylpentanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl (3R)-5,5-dimethoxy-3-methylpentanoate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired chemical transformations. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (3R)-3-methylpentanoate
  • Methyl (3R)-5,5-dimethoxy-3-ethylpentanoate

Uniqueness

Methyl (3R)-5,5-dimethoxy-3-methylpentanoate is unique due to its specific stereochemistry and the presence of multiple methoxy groups

Properties

CAS No.

82538-51-0

Molecular Formula

C9H18O4

Molecular Weight

190.24 g/mol

IUPAC Name

methyl (3R)-5,5-dimethoxy-3-methylpentanoate

InChI

InChI=1S/C9H18O4/c1-7(5-8(10)11-2)6-9(12-3)13-4/h7,9H,5-6H2,1-4H3/t7-/m0/s1

InChI Key

MAIYVLTWZMNLIZ-ZETCQYMHSA-N

Isomeric SMILES

C[C@H](CC(OC)OC)CC(=O)OC

Canonical SMILES

CC(CC(OC)OC)CC(=O)OC

Origin of Product

United States

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